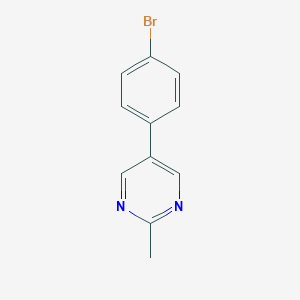
5-(4-Bromophenyl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Building Block for Pharmaceuticals
5-(4-Bromophenyl)-2-methylpyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced therapeutic properties. For instance, derivatives of this compound have been investigated for their potential as antimalarial agents, demonstrating significant activity against drug-resistant strains of Plasmodium falciparum .
Antimicrobial and Anticancer Properties
Research indicates that compounds derived from or related to this compound exhibit antimicrobial and anticancer activities. Studies have shown that these derivatives can inhibit the growth of various bacterial strains and cancer cell lines, suggesting their utility in developing new antimicrobial and anticancer therapies .
Biological Studies
Mechanisms of Action
The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins within microbial cells. For example, it has been observed to modulate cell signaling pathways and gene expression related to oxidative stress and apoptosis . This modulation can lead to increased cell death in targeted pathogens or cancer cells.
Materials Science
Development of Organic Materials
In materials science, this compound is utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for enhancing the performance of these devices .
Chemical Research
Precursor in Synthesis
The compound also acts as a precursor in the synthesis of more complex molecules for various chemical research purposes. Its versatility allows chemists to explore new synthetic routes and develop novel compounds with desired properties .
Case Study 1: Antimalarial Activity
A study evaluated a series of pyrimidine derivatives, including those based on this compound, for their antimalarial activity. The results indicated that certain derivatives exhibited potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, with minimal cytotoxic effects on mammalian cells .
| Compound | % Parasitemia Suppression (Day 5) | % Parasitemia Suppression (Day 7) | Mean Survival Time (Days) |
|---|---|---|---|
| CQ | 100 | 100 | 26.2 |
| Compound 7f | 96.42 | 37.62 | 12.2 |
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various multi-drug resistant bacterial strains. The compounds demonstrated significant inhibition zones, indicating their potential as effective antimicrobial agents .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Klebsiella pneumonia | 22 |
Eigenschaften
CAS-Nummer |
131548-21-5 |
|---|---|
Molekularformel |
C11H9BrN2 |
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |
InChI-Schlüssel |
ILUGQMCJLKLOFU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















